molecular formula C17H14O5 B13126743 1,2,4-Trimethoxyanthracene-9,10-dione CAS No. 62554-73-8

1,2,4-Trimethoxyanthracene-9,10-dione

Cat. No.: B13126743
CAS No.: 62554-73-8
M. Wt: 298.29 g/mol
InChI Key: ZYGLYUJWEUEICT-UHFFFAOYSA-N
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Description

1,2,4-Trimethoxyanthracene-9,10-dione is an organic compound with the molecular formula C₁₇H₁₄O₅. It belongs to the class of anthraquinones, which are known for their diverse applications in various fields such as dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of three methoxy groups attached to the anthracene ring system, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4-Trimethoxyanthracene-9,10-dione can be synthesized through several methods. One common approach involves the methylation of anthraquinone derivatives. For instance, the reaction of 1,2,4-trihydroxyanthraquinone with methyl iodide in the presence of a base such as potassium carbonate can yield this compound. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves large-scale methylation reactions using dimethyl sulfate as the methylating agent. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

1,2,4-Trimethoxyanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it to hydroquinone derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted anthraquinones and hydroquinones, which have applications in dye synthesis and as intermediates in pharmaceutical manufacturing .

Scientific Research Applications

1,2,4-Trimethoxyanthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,4-trimethoxyanthracene-9,10-dione involves its interaction with cellular components. It can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in its potential anticancer applications. Additionally, the compound can generate reactive oxygen species, which contribute to its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Trihydroxyanthracene-9,10-dione: Similar structure but with hydroxyl groups instead of methoxy groups.

    1,2,4-Trimethoxyanthraquinone: Similar structure but lacks the dione functionality.

Uniqueness

1,2,4-Trimethoxyanthracene-9,10-dione is unique due to the presence of both methoxy groups and the dione functionality, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological molecules and in the synthesis of specialized dyes and pigments .

Properties

IUPAC Name

1,2,4-trimethoxyanthracene-9,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-20-11-8-12(21-2)17(22-3)14-13(11)15(18)9-6-4-5-7-10(9)16(14)19/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGLYUJWEUEICT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C2=C1C(=O)C3=CC=CC=C3C2=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60409232
Record name 1,2,4-trimethoxyanthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60409232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62554-73-8
Record name 1,2,4-trimethoxyanthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60409232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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